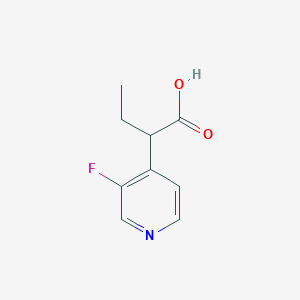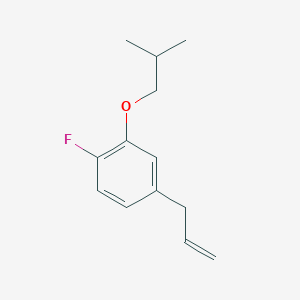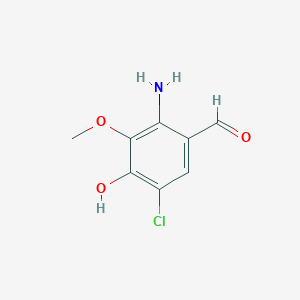
2,2'-((4-Ethylphenyl)azanediyl)bis(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((4-Ethylphenyl)azanediyl)bis(ethan-1-ol) is an organic compound with the molecular formula C12H19NO2 It is a derivative of ethanolamine, where the nitrogen atom is bonded to a 4-ethylphenyl group and two ethan-1-ol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-Ethylphenyl)azanediyl)bis(ethan-1-ol) typically involves the reaction of 4-ethylphenylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of 4-ethylphenylamine with ethylene oxide: This step involves the nucleophilic attack of the amine group on the ethylene oxide, leading to the formation of the ethanolamine derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2,2’-((4-Ethylphenyl)azanediyl)bis(ethan-1-ol) can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-((4-Ethylphenyl)azanediyl)bis(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halides or esters.
Applications De Recherche Scientifique
2,2’-((4-Ethylphenyl)azanediyl)bis(ethan-1-ol) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2’-((4-Ethylphenyl)azanediyl)bis(ethan-1-ol) involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The hydroxyl groups and the nitrogen atom play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-((Phenyl)azanediyl)bis(ethan-1-ol): Similar structure but lacks the ethyl group on the phenyl ring.
2,2’-((4-Methylphenyl)azanediyl)bis(ethan-1-ol): Similar structure but has a methyl group instead of an ethyl group on the phenyl ring.
2,2’-((4-Chlorophenyl)azanediyl)bis(ethan-1-ol): Similar structure but has a chlorine atom instead of an ethyl group on the phenyl ring.
Uniqueness
The presence of the 4-ethyl group on the phenyl ring in 2,2’-((4-Ethylphenyl)azanediyl)bis(ethan-1-ol) imparts unique chemical and physical properties to the compound. This structural modification can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C12H19NO2 |
|---|---|
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
2-[4-ethyl-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C12H19NO2/c1-2-11-3-5-12(6-4-11)13(7-9-14)8-10-15/h3-6,14-15H,2,7-10H2,1H3 |
Clé InChI |
IFMADWRJVDIYMF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


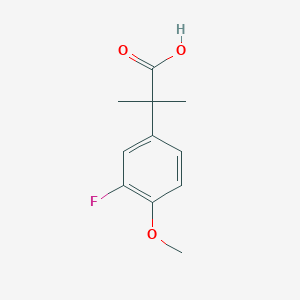
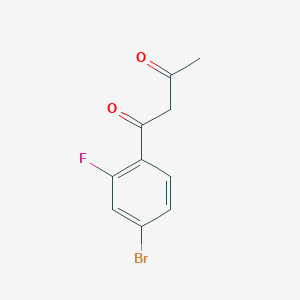

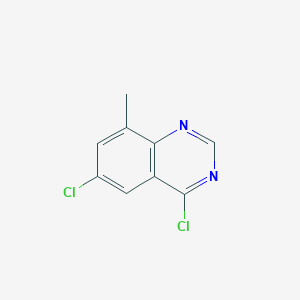

![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B13083799.png)
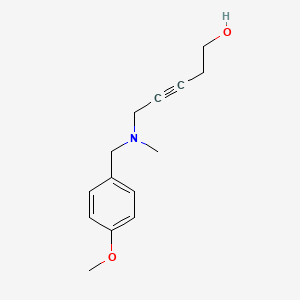
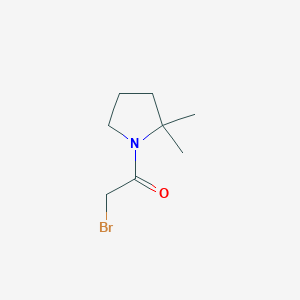
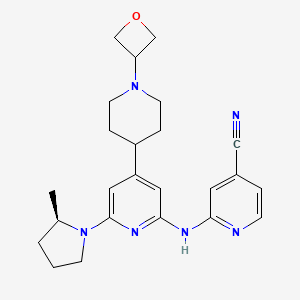
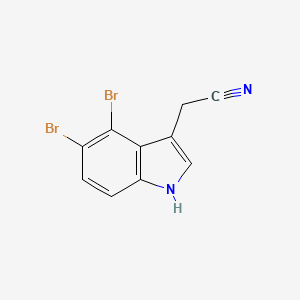
![Spiro[4.5]decane-6-carboxylic acid](/img/structure/B13083821.png)
